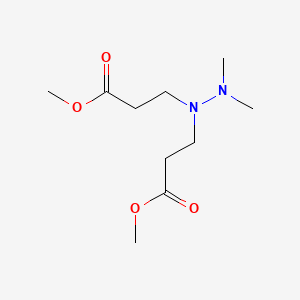![molecular formula C7H7N3O B3052957 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 4926-18-5](/img/structure/B3052957.png)
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
説明
“5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound that belongs to the class of triazolopyridines . It has been used in the synthesis of various derivatives that have shown significant biological activities .
Synthesis Analysis
The synthesis of triazolopyridine derivatives involves various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridines and nitriles as starting compounds . The reaction can also be carried out in the presence of the heterogeneous catalyst CuOx–ZnO/Al2O3–TiO2 .Molecular Structure Analysis
The molecular structure of “5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and its derivatives have been analyzed using various spectroscopic techniques and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” include its use in the synthesis of various derivatives. These reactions often involve the use of oxidizers or catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and its derivatives have been characterized using IR, 1H, 13C NMR, and mass spectral data .科学的研究の応用
Pharmacological Research
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives have been explored for various pharmacological properties. Letavic et al. (2017) described the synthesis and preclinical characterization of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines as potent and selective brain penetrant P2X7 antagonists. These novel P2X7 antagonists displayed excellent pharmacokinetic profiles and in vivo target engagement after oral dosing, highlighting their potential in clinical development (Letavic et al., 2017).
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical properties of triazolo[4,3-a]pyridine derivatives. Zheng et al. (2014) developed a metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, featuring a short reaction time and high yields. This novel strategy involves direct oxidative N-N bond formation (Zheng et al., 2014).
Cardiovascular Applications
Sato et al. (1980) explored the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems for their coronary vasodilating and antihypertensive activities. Among these, certain compounds showed promising potential as cardiovascular agents (Sato et al., 1980).
Herbicidal Activity
A study by Liu et al. (2015) investigated the herbicidal activities of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives. Some of these compounds exhibited high herbicidal activity, and density functional theory (DFT) calculations were used to study their structure-activity relationship (Liu et al., 2015).
Antihypertensive Activity
Kumar and Mashelkar (2008) prepared derivatives of 2H-pyrano[3,2-e][1,2,4]triazolo[4,3-a]pyridine, which are expected to possess antihypertensive activity. This research highlights the potential use of these compounds in treating hypertension (Kumar & Mashelkar, 2008).
Molecular Structure Studies
Mozafari et al. (2016) conducted a synthesis of novel [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. Density functional theory studies were performed to understand the regioselectivity and structural properties of these derivatives (Mozafari et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-3-2-4-6-8-9-7(11)10(5)6/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJANSQSQQBYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NNC(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291131 | |
| Record name | 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
CAS RN |
4926-18-5 | |
| Record name | s-Triazolo[4, 5-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)




![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide](/img/structure/B3052887.png)

![1,3-Benzenediamine, 4-methyl-N3-[4-(2-pyridinyl)-2-pyrimidinyl]-](/img/structure/B3052891.png)


